Stampidine

Description

Contextualization of Stampidine (B1681122) within Nucleoside Analogue Research

Nucleoside analogues are a cornerstone class of antiviral drugs that function by mimicking the natural building blocks of DNA. nih.gov When incorporated into a growing viral DNA chain by the enzyme reverse transcriptase, these analogues terminate the chain's extension, thereby halting viral replication. wikipedia.org The first approved antiretroviral drug, Zidovudine (B1683550) (AZT), belongs to this class. nih.gov

Historical Trajectory of this compound's Discovery and Initial Research

The journey of this compound research began as a direct response to the observed limitations of its parent compound, Stavudine (B1682478). Stavudine itself was first synthesized in the 1960s and later identified for its anti-HIV properties in the 1980s during the height of the AIDS epidemic. wikipedia.orgnih.gov It was approved for use in the United States in 1994. wikipedia.org

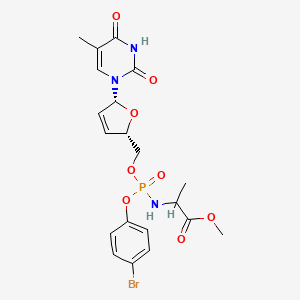

In an effort to enhance the therapeutic profile of Stavudine, researchers, prominently led by Fatih M. Uckun and colleagues at the Parker Hughes Institute, designed and synthesized this compound. nih.govnih.gov The core objective was to create a molecule that could circumvent the dependency on thymidine (B127349) kinase for its initial phosphorylation. wikipedia.orgnih.gov The resulting compound, this compound, is chemically known as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester. nih.govnih.gov

Initial preclinical studies demonstrated this compound's potent activity. Research published in the early 2000s showed that this compound was a powerful inhibitor of HIV-1 replication in various cell lines, including those deficient in thymidine kinase. nih.gov Crucially, these early investigations revealed this compound's remarkable potency against a wide array of HIV-1 isolates. This included primary clinical isolates that were resistant to other NRTIs, such as Zidovudine, and even non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov This potent activity against drug-resistant strains was a key finding that underscored its potential as a next-generation antiretroviral agent. nih.gov

Conceptual Framework of this compound's Distinctive Approach as a Prodrug

This compound's innovative design is centered on the "ProTide" (pronucleotide) technology, a type of prodrug strategy. nih.govnih.gov A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active pharmacological agent. This compound is specifically an arylphosphoramidate prodrug of stavudine monophosphate. nih.govnih.gov

This chemical structure is key to its mechanism. The lipophilic (fat-soluble) aryl and amino acid ester groups mask the negatively charged phosphate (B84403) group, allowing the molecule to diffuse more readily across the cell membrane into target cells like lymphocytes and macrophages. nih.govnih.gov

Once inside the cell, the prodrug undergoes a specific metabolic activation pathway:

Cellular enzymes, such as esterases, cleave the amino acid ester portion of the molecule. nih.gov

This is followed by the removal of the aryl group (p-bromophenyl), a step facilitated by the specific chemical nature of this group which allows for rapid hydrolysis. nih.gov

This process releases the key active metabolite, alaninyl-stavudine-monophosphate, directly inside the cell. nih.govnih.gov

This intracellular delivery of the pre-phosphorylated nucleoside bypasses the need for the initial, rate-limiting phosphorylation step by thymidine kinase. wikipedia.orgnih.gov This kinase-independent mechanism of activation was hypothesized to lead to more consistent and efficient generation of the active drug inside target cells, including those where thymidine kinase levels are low. nih.gov This direct delivery of the monophosphate form is the central concept behind this compound's design as a potent and distinctively acting prodrug.

Detailed Research Findings

Preclinical research has extensively documented the in vitro potency of this compound against various strains of HIV-1, particularly those resistant to conventional therapies. The following tables summarize key findings from these studies, comparing the inhibitory concentration (IC₅₀) of this compound with other nucleoside analogues.

Table 1: Comparative Antiviral Activity Against Zidovudine-Sensitive, Non-B Subtype HIV-1 Isolates

| HIV-1 Isolate (Subtype) | This compound IC₅₀ (nM) | Stavudine (d4T) IC₅₀ (nM) | Zidovudine (AZT) IC₅₀ (nM) |

| 92US714 (A) | 0.4 | 190 | 3.8 |

| 92UG021 (A) | 0.5 | 210 | 3.9 |

| 92BR025 (C) | 0.3 | 240 | 3.8 |

| 93IN101 (C) | 0.2 | 230 | 3.7 |

| 92BR020 (F) | 0.5 | 250 | 3.9 |

| 93BR029 (F) | 0.4 | 260 | 3.8 |

| 93BR031 (F) | 6.0 | 280 | 3.9 |

| 92RW009 (G) | 4.0 | 270 | 3.8 |

| 92UG037 (G) | 3.0 | 270 | 3.9 |

| Mean ± SE | 1.7 ± 0.7 | 240 ± 7 | 3.8 ± 0.1 |

| Data sourced from a study evaluating the activity of this compound against primary clinical HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) represents the concentration of the drug required to inhibit viral replication by 50%. SE = Standard Error. nih.gov |

Table 2: Antiviral Activity Against NRTI-Resistant HIV-1 Isolates

| HIV-1 Isolate | Thymidine Analogue Mutations (TAMs) | This compound IC₅₀ (nM) | Zidovudine (AZT) IC₅₀ (µM) |

| G910-6 | M41L, D67N, L210W, T215Y, K219Q | 2.8 | >10 |

| G704-2 | M41L, D67N, K70R, L210W, T215Y | 3.2 | >10 |

| Mean ± SE (20 isolates) | 2 to 5 TAMs | 8.7 ± 2.7 | 1.6 ± 0.3 |

| Data sourced from a study examining this compound's potency against genotypically and phenotypically NRTI-resistant HIV-1 isolates. Note the difference in concentration units (nM for this compound vs. µM for Zidovudine), highlighting a significant potency difference. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C20H23BrN3O8P |

|---|---|

Molecular Weight |

544.3 g/mol |

IUPAC Name |

methyl 2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13?,16-,17+,33?/m0/s1 |

InChI Key |

VPABMVYNSQRPBD-RNOBUQKWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br |

Synonyms |

stampidine stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Stampidine

Established Synthetic Routes for Stampidine (B1681122)

The synthesis of this compound, a notable nucleoside reverse transcriptase inhibitor, has been achieved through several chemical pathways. These methods are designed to efficiently construct the molecule, which consists of a stavudine (B1682478) (d4T) core linked to a distinctive phosphoramidate (B1195095) group.

Condensation-Based Synthetic Pathways for this compound

Initial synthetic strategies for this compound and related compounds frequently relied on condensation reactions to forge the critical phosphoramidate bond. A prevalent method begins with the nucleoside stavudine (d4T), which is coupled with a substituted phosphorodichloridate, such as phenyl phosphorodichloridate. This intermediate is then reacted with an amino acid ester, for example, L-alanine methyl ester hydrochloride, in the presence of a base like triethylamine. While this approach is effective for laboratory-scale synthesis, it often necessitates chromatographic purification to separate the resulting diastereomers. researchgate.netmdpi.com

Phosphoramidate-Based Synthetic Approaches to this compound

More sophisticated and commonly used synthetic routes employ pre-formed phosphoramidate reagents. A key strategy involves the use of aryl phosphoramidate derivatives, which are subsequently coupled with the 5'-hydroxyl group of the nucleoside. For instance, phenyl L-alaninyl phosphorochloridate can be synthesized and then reacted with stavudine, often with a coupling agent like N-methylimidazole to facilitate the reaction. nih.govnih.gov This methodology provides superior control over the formation of the phosphoramidate linkage and can result in higher yields. The stereochemistry at the phosphorus center is a crucial consideration in these syntheses, as the biological activity of the diastereomers can differ substantially. nih.govnih.gov

Large-Scale and GMP-Grade Synthesis Considerations for this compound

The transition of this compound synthesis to a large scale for clinical and commercial purposes demands strict adherence to Good Manufacturing Practices (GMP). This requires the development of a robust, scalable, and economically viable process. nih.govthieme-connect.com Important factors include minimizing the use of hazardous materials and avoiding chromatographic purification steps where possible. thieme-connect.comyoutube.comnih.gov

A primary challenge in the large-scale production of this compound is managing the stereochemistry at the phosphorus atom, which results in the formation of two diastereomers. nih.govnih.gov Developing efficient methods for separating these diastereomers, such as fractional crystallization, is essential for obtaining the desired active isomer in high purity. nih.gov The ultimate goal in process development is to establish a stereoselective synthesis that preferentially yields the biologically active Sp-isomer. nih.gov A multi-kilogram scale synthesis has been successfully developed, involving the coupling of stavudine with a pre-synthesized phosphoramidate reagent, followed by a purification process to isolate the specific diastereomer. nih.govthieme-connect.com

Exploration of this compound Analogues and Derivatives

Design Principles for Aryl Phosphate (B84403) Derivatives Related to this compound

The design of aryl phosphate derivatives of this compound is centered on improving the compound's intracellular activation by kinases, a vital step for its antiviral efficacy. The aryl group attached to the phosphate moiety is instrumental in the initial hydrolysis step, which is catalyzed by cellular enzymes such as phosphodiesterases. nih.govresearchgate.netnih.gov

Key design strategies include:

Modulation of Electronic Properties: The introduction of electron-withdrawing or electron-donating groups onto the aryl ring can alter the hydrolysis rate of the phosphate group. nih.govnih.govasm.org This, in turn, can influence the intracellular concentration of the active monophosphate metabolite.

Steric Modifications: Adjusting the size and configuration of the aryl group can affect the interaction between the prodrug and metabolic enzymes. nih.gov

Enhancement of Water Solubility: The addition of polar functional groups can increase the aqueous solubility of the prodrugs.

These principles have spurred the synthesis of a diverse range of derivatives with various substituents on the phenyl ring of the phosphoramidate moiety. nih.govasm.orgnih.govnih.gov

| Derivative Type | Design Principle | Desired Outcome |

| Electron-withdrawing group on aryl ring | Modulate electronic properties | Influence hydrolysis rate |

| Bulky aryl group | Steric modifications | Affect enzyme interaction |

| Polar functional groups | Improve water solubility | Enhance aqueous solubility |

Halogen-Substituted Analogues of this compound and Their Synthesis

Among the various modifications, halogen-substituted analogues have been a significant area of investigation. The placement of halogens, such as fluorine, chlorine, and bromine, at different positions on the aryl ring of the phosphoramidate has been demonstrated to have a profound effect on anti-HIV activity. nih.govnih.gov

The synthesis of these halogenated analogues typically follows the established phosphoramidate-based routes. This involves reacting the 5'-hydroxyl group of stavudine with a pre-synthesized halogen-substituted phenyl L-alaninyl phosphorochloridate. The corresponding halogenated phenols serve as the starting materials for these phosphorochloridate reagents.

Diastereomeric Synthesis and Analysis in this compound Chemistry

The synthesis of this compound, chemically known as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester, results in the formation of diastereomers due to the presence of two chiral centers. nih.gov One chiral center is located on the L-alanine methyl ester moiety, and the second is at the phosphorus atom of the phosphoramidate linkage. The spatial arrangement of the substituents around these centers gives rise to different stereoisomers, which may exhibit distinct biological activities and physicochemical properties.

Two primary methods have been successfully employed for the separation of this compound diastereomers: fractional crystallization and preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility. In the context of this compound, this method involves dissolving the diastereomeric mixture in a suitable solvent system and then gradually changing the conditions (e.g., temperature, solvent composition) to induce the crystallization of one diastereomer while the other remains in solution. This process can be repeated to achieve a higher purity of the separated isomers. While effective, this method can be labor-intensive and may not always provide complete separation in a single step.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful chromatographic technique used to separate and purify large quantities of compounds from a mixture. nih.gov For the separation of this compound diastereomers, a chiral stationary phase (CSP) is typically employed. The differing interactions between the individual diastereomers and the chiral stationary phase lead to different retention times, allowing for their effective separation. This method offers high resolution and is often the preferred technique for obtaining highly pure diastereomers for further analysis. nih.gov

Research Findings on Diastereomer Separation

A key study detailed the successful separation of the diastereomers of this compound. nih.gov The research highlighted that both fractional crystallization and preparative HPLC were viable methods for isolating the individual stereoisomers. nih.gov An important finding from this study was that both of the separated diastereomers demonstrated activity against the HIV-1 strain HTLV(IIIB). nih.gov Furthermore, neither of the individual isomers was found to be significantly more or less active than the diastereomeric mixture of this compound. nih.gov

Below is a data table summarizing the separation methods and findings.

| Separation Method | Principle | Application to this compound | Key Findings |

| Fractional Crystallization | Differences in solubility of diastereomers | Utilized for the separation of this compound diastereomers nih.gov | Successful in isolating individual isomers nih.gov |

| Preparative HPLC | Differential interaction with a chiral stationary phase | Employed for the separation of this compound diastereomers nih.gov | Provided effective separation of the isomers nih.gov |

Table 1: Methods for the Separation of this compound Diastereomers

Elucidation of Stampidine S Molecular Mechanisms of Action

Biochemical Pathway Modulation by Stampidine (B1681122)

This compound's mechanism involves bypassing typical nucleoside activation pathways and generating active metabolites that interact with viral enzymes.

Conventional nucleoside analog reverse transcriptase inhibitors (NRTIs), such as stavudine (B1682478) (STV), require intracellular phosphorylation by host nucleoside and nucleotide kinases to be converted into their active triphosphate forms asm.orgnih.govdoi.org. The initial conversion of STV to its monophosphate derivative is often the rate-limiting step in this activation process asm.orgnih.govdoi.orgasm.org.

This compound was synthesized as an aryl phosphate (B84403) derivative of STV to overcome this dependence on intracellular nucleoside kinase activation asm.orgnih.govdoi.orgasm.org. The presence of a para-bromine group in the phenyl moiety of this compound facilitates its rapid hydrolysis, leading to the formation of its key active metabolite, alaninyl-STV-monophosphate (Ala-STV-MP), in a thymidine (B127349) kinase-independent manner asm.orgnih.govnih.govdoi.orghilarispublisher.compsu.edu. This circumvention allows this compound to be effective even in cells with low or absent thymidine kinase activity, such as macrophages nih.govdoi.org.

This compound undergoes biotransformation to yield active metabolites. Studies in various animal species, including mice, rats, dogs, and cats, have shown that this compound is quickly metabolized into two active Phase I metabolites: alaninyl-STV-monophosphate (Ala-STV-MP) and stavudine (STV) asm.orghilarispublisher.comasm.orgresearchgate.netsci-hub.seresearchgate.netnih.gov. Ala-STV-MP is considered a key active metabolite asm.orgnih.govdoi.orghilarispublisher.compsu.eduresearchgate.net.

Ala-STV-MP has demonstrated potent anti-HIV activity at nanomolar concentrations asm.org. It is stable in both plasma and whole blood researchgate.net. Plasma concentrations of both this compound and Ala-STV-MP significantly higher than their anti-HIV IC50 values have been achieved in animal studies asm.org.

Data on the generation and concentrations of this compound and its metabolites in plasma have been reported. For instance, in dogs administered 100 mg/kg orally, the average plasma Cmax for this compound was 15.4 µM, with an AUC of 23.1 µM·h medchemexpress.com. The average elimination half-life was 108.6 minutes medchemexpress.com. Ala-STV-MP was detected in the blood samples of some dogs researchgate.netsci-hub.se.

The formation of Ala-STV-MP is consistent across in vitro and in vivo systems, while STV formation has been observed in plasma but not consistently within cells sci-hub.se. Ala-STV-MP is hypothesized to serve as an intra- and/or extracellular depot form of STV and/or STV-MP sci-hub.se.

Here is a table summarizing some pharmacokinetic data for this compound in dogs:

| Parameter | Value (100 mg/kg oral dose) | Unit | Source |

| Average Plasma Cmax | 15.4 | µM | medchemexpress.com |

| Average AUC | 23.1 | µM·h | medchemexpress.com |

| Average Half-life | 108.6 | min | medchemexpress.com |

The active triphosphate forms of NRTIs, generated intracellularly, are potent inhibitors of HIV-1 Reverse Transcriptase (RT) asm.orgnih.govdoi.orgasm.orgpsu.edu. These triphosphates compete with natural deoxynucleoside triphosphates for binding to the RT primer:template complex, representing the biologically active form responsible for anti-HIV activity hilarispublisher.com.

While the direct interaction of this compound's key metabolite, Ala-STV-MP, with viral enzymes like reverse transcriptase is theoretically based on its structural relationship to stavudine, the precise mechanisms of interaction at the catalytic site are linked to the subsequent phosphorylation of Ala-STV-MP to its triphosphate form. The potency of this compound against NRTI-resistant HIV-1 isolates is likely due to the rapid kinetics of the generation of its active triphosphate metabolite, leading to higher inhibitor concentrations at the catalytic site, sufficient to overcome binding restrictions imposed by RT mutations asm.orghilarispublisher.com. It has also been proposed that the lipophilic nature of this compound allows it to enter target cells more easily than STV, contributing to higher inhibitor concentrations at the catalytic site of HIV RT hilarispublisher.comasm.orgresearchgate.net. The presence of the alaninyl side chain may also promote the binding and/or incorporation of the triphosphate metabolite asm.org.

Reverse transcriptase is a key enzyme in the retroviral life cycle, responsible for converting viral RNA into DNA ctdbase.orgwikipedia.orguomustansiriyah.edu.iq. Inhibition of this enzyme is a primary strategy for many antiviral drugs ctdbase.orguomustansiriyah.edu.iq.

Epigenetic Regulatory Mechanisms of this compound

Beyond its effects on viral enzymes, this compound has been shown to influence host cellular processes through epigenetic mechanisms.

This compound has been found to epigenetically modulate the host transcriptome in a unique manner wikipedia.orghilarispublisher.comresearchgate.netresearchgate.net. This modulation prevents HIV infection from distorting and disrupting key cellular transcriptional networks wikipedia.orghilarispublisher.comresearchgate.net. This compound can reverse the effects of HIV exposure on the host transcriptome, regardless of the NRTI sensitivity or RT mutations of the HIV isolate used wikipedia.orghilarispublisher.comresearchgate.net.

Studies have indicated that this compound can cause widespread disruption of unique gene networks nih.gov. Microarray studies have revealed that this compound can lead to increased methylation of a significant number of genes nih.gov. For example, one study reported that 821 probes showed increased methylation of 568 genes in the presence of this compound nih.gov.

A notable epigenetic effect of this compound is the silencing of specific transcription factor genes wikipedia.orghilarispublisher.comresearchgate.netresearchgate.netnih.gov. This compound has been found to selectively methylate and silence several transcription factors, particularly those located at hubs of correlated gene expression changes nih.gov.

Genes silenced via methylation by this compound have been identified as components of networks of associated oncogenic transcription factors nih.gov. Examples of transcription factors that can be silenced by this compound include estrogen related receptor alpha (ERRα), retinoid orphan nuclear receptor alpha (RORA), and GATA-2 nih.gov. ERRα is an orphan nuclear factor that regulates cellular energy metabolism and is overexpressed in various tumors nih.gov. RORA is involved in lipid and steroid metabolism, immune response, and circadian rhythms related to breast cancer pathogenesis nih.gov. GATA-2 plays a role in modulating transcription of genes involved in the development and proliferation of hematopoietic and endocrine cell lineages and is associated with breast cancer pathogenesis nih.gov.

At nanomolar concentrations, this compound has been shown to switch off genes for several host dependency factors (HDFs) that are required for HIV replication in T-cells wikipedia.orghilarispublisher.comresearchgate.net.

Here is a table listing some transcription factors potentially silenced by this compound:

| Transcription Factor | Role/Association | Source |

| Estrogen Related Receptor Alpha (ERRα) | Regulator of cellular energy metabolism, overexpressed in various tumors | nih.gov |

| Retinoid Orphan Nuclear Receptor Alpha (RORA) | Involved in lipid/steroid metabolism, immune response, circadian rhythms, breast cancer | nih.gov |

| GATA-2 | Modulates genes in hematopoietic/endocrine cell lineages, breast cancer pathogenesis | nih.gov |

| Host Dependency Factors (HDFs) | Required for HIV replication in T-cells | wikipedia.orghilarispublisher.comresearchgate.net |

Disruption of Cellular Transcriptional Networks by this compound

This compound has been observed to epigenetically modulate the host transcriptome, preventing viral infection from disrupting key cellular transcriptional networks wikipedia.orghilarispublisher.comhilarispublisher.com. It achieves this by silencing the expression of a distinct set of genes, including those encoding transcription factors and signal transduction molecules wikipedia.orghilarispublisher.comresearchgate.net. Studies have shown that this compound can selectively methylate several transcription factors located at hubs of correlated gene expression changes, leading to widespread disruption of specific gene networks nih.gov. In the presence of this compound, 821 probes showed increased methylation of 568 genes nih.gov. Some of the genes silenced through methylation by this compound were components of a network of associated oncogenic transcription factors nih.gov. At nanomolar concentrations significantly lower than its non-toxic levels, this compound has been shown to switch off genes for certain HIV-dependency factors (HDFs) that are essential for HIV replication in T-cells wikipedia.orghilarispublisher.comresearchgate.netresearchgate.net. This epigenetic modulation by this compound prevents HIV infection from distorting and disrupting the cellular transcriptional networks that enable viral replication hilarispublisher.comresearchgate.netresearchgate.net. This compound is considered capable of down-regulating critical genes required for the organization of transcriptional networks supporting HIV replication hilarispublisher.com.

Broader Mechanistic Investigations beyond Primary Targets for this compound

Beyond its effects on transcriptional networks, this compound has been investigated for its broader antiviral mechanisms, including activity against adenoviruses and its potential impact on multiple stages of the viral life cycle.

This compound has demonstrated potent and selective anti-adenoviral (ADV) activity oup.comoup.comresearchgate.netnih.gov. While the exact anti-adenoviral mechanism of action of this compound is not fully defined, it is unlikely due to the depletion of intracellular nucleotide pools, which are crucial for nucleic acid synthesis oup.comoup.com. Ongoing studies using DNA microarray analysis are assessing changes in host cell RNA transcripts in response to this compound, examining its effects on the expression levels of genes related to cell cycle regulation, apoptosis, oncogenesis, transcription, signaling, and inflammation oup.comoup.com. This compound was found to be selective against ADV, lacking antiviral activity against other viruses such as human cytomegalovirus, herpes simplex viruses (type 1 and 2), enterovirus ECHO 30, and respiratory syncytial virus oup.comoup.comresearchgate.net. This compound inhibited ADV-induced plaque formation in human foreskin fibroblasts in a concentration-dependent manner with a mean IC50 value of 22 nM and a high selectivity index oup.comoup.comresearchgate.net.

Structure Activity Relationship Sar Studies of Stampidine and Analogues

Correlative Analysis of Structural Modifications and Biochemical Effects of Stampidine (B1681122)

This compound's design as a prodrug aims to improve the intracellular delivery of the active monophosphate form of stavudine (B1682478) (STV-MP). doi.orgoup.com The aryl phosphate (B84403) structure allows for intracellular hydrolysis to yield alaninyl-STV-monophosphate (Ala-STV-MP), a key active metabolite, and subsequently STV. nih.govdoi.orgoup.com This bypasses the inefficient conversion of stavudine to STV-MP by cellular kinases, which is often a limitation for stavudine's activity, especially in certain cell types or against resistant HIV strains. wikipedia.orgnih.govdoi.org

This compound has shown significantly higher potency against various HIV-1 isolates, including those resistant to other NRTIs, compared to stavudine. wikipedia.orgnih.govnih.gov For instance, this compound exhibited subnanomolar to low nanomolar in vitro antiretroviral potency against genotypically and phenotypically NRTI-resistant primary clinical HIV isolates. wikipedia.orgnih.gov Against 20 genotypically and phenotypically NRTI-resistant HIV-1 isolates, this compound had an average IC50 of 8.7 ± 2.7 nM, whereas zidovudine (B1683550) (ZDV) had an average IC50 of 1.6 ± 0.3 μM against the same isolates. nih.gov This increased potency is attributed, in part, to the rapid intracellular generation of its active triphosphate metabolite, leading to higher inhibitor concentrations at the catalytic site of reverse transcriptase, sufficient to overcome resistance mutations. nih.govhilarispublisher.com

This compound was also found to be substantially more potent than stavudine in inhibiting the replication of the laboratory HIV-1 strain HTLV-IIIB in thymidine (B127349) kinase-deficient T cells. nih.gov

Beyond HIV, halogen-substituted phenyl phosphoramidate (B1195095) derivatives of stavudine, including this compound, have shown potent and selective anti-adenovirus (ADV) activity. oup.comoup.com Studies on 12 structurally similar stavudine derivatives revealed that compounds with electron-withdrawing groups (such as chlorine or bromine) at the para position of the phenyl group were the most active against ADV, correlating with enhanced rates of hydrolysis to yield Ala-STV-MP. oup.comoup.com Electron-donating substituents, like methoxy (B1213986) or methyl groups, resulted in a decrease in activity. oup.com this compound, specifically, inhibited ADV-induced plaque formation in human foreskin fibroblasts with an IC50 of 22 nM and a high selectivity index. oup.comresearchgate.net

Influence of Specific Functional Groups (e.g., Para-Bromine) on this compound's Activity Profile and Hydrolysis Kinetics

A key structural feature contributing to this compound's properties is the presence of a single para-bromine group in the phenyl moiety. nih.govdoi.orgoup.comnih.gov This group plays a significant role in facilitating the rapid hydrolysis of this compound, which is crucial for yielding the active metabolite, alaninyl-STV-monophosphate (Ala-STV-MP), in a thymidine kinase-independent manner. nih.govdoi.orgoup.comnih.govhilarispublisher.com

The rate of hydrolysis of phosphoramidate prodrugs, like this compound, is influenced by the nature of the substituents on the aryl group. oup.com Electron-withdrawing groups, such as the para-bromine, enhance the rate of hydrolysis. oup.comoup.com This enhanced hydrolysis leads to a more efficient release of the active monophosphate form intracellularly, contributing to this compound's improved potency compared to the parent nucleoside, stavudine. nih.govoup.comoup.comnih.gov

The hydrolysis of functional groups like phosphate esters and amides is a common degradation pathway for drugs containing these moieties, and the rate is dependent on factors such as pH. pharmaceutical-journal.comnih.gov In the case of this compound, the rapid hydrolysis mediated by the para-bromine substituent ensures the timely generation of the active metabolite, bypassing the limitations associated with the initial phosphorylation of stavudine. nih.govdoi.orgnih.gov

Computational Approaches to SAR Prediction and Refinement for this compound

While specific detailed computational studies solely focused on predicting and refining this compound's SAR were not extensively detailed in the provided search results, the broader field of drug discovery utilizes computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, for SAR prediction and refinement. researchgate.netjbr-pub.org.cnresearchgate.netmdpi.comnih.gov

QSAR studies aim to develop predictive models that correlate structural features of compounds with their biological activity. researchgate.netjbr-pub.org.cnresearchgate.net These models can help in understanding which parts of a molecule are important for activity and guide the design of new analogues with improved properties. Molecular docking is used to predict the binding orientation and affinity of a ligand (like this compound or its metabolites) to a target protein (such as HIV-1 reverse transcriptase), providing insights into the molecular interactions driving activity. jbr-pub.org.cnresearchgate.net

Computational methods are also employed in analyzing hydrolysis pathways and predicting the stability of compounds under various conditions. nih.gov While not specifically mentioned for this compound in the provided context, such approaches could be used to further understand and potentially optimize the hydrolysis kinetics influenced by functional groups like the para-bromine.

The development of computational tools and databases for molecular similarity analysis and target prediction also aids in SAR exploration by identifying structurally similar compounds with known activities, which can inform the design and prediction of properties for new analogues. mdpi.comnih.gov

Advanced Preclinical in Vitro and in Silico Research of Stampidine

Cellular and Biochemical Assay Systems for Stampidine (B1681122)

The preclinical evaluation of this compound relies on a suite of established cellular and biochemical assay systems designed to quantify its antiviral efficacy, mechanism of action, and cellular effects. These assays are fundamental in drug discovery, providing critical data on a compound's biological activity and potential before it can be considered for further development. d-nb.info Biochemical assays for enzyme inhibitors, like those targeting viral enzymes, are structured to measure the direct interaction between the compound and its protein target, determining mechanistic information such as binding potency.

Cellular assays, or cell-based assays, are employed to assess the compound's activity in a more physiologically relevant context. d-nb.info For antiviral testing, these typically involve infecting appropriate host cell lines with a specific virus and then measuring the compound's ability to inhibit viral replication. frontiersin.org Common endpoints for these assays include the quantification of viral proteins, such as the HIV-1 p24 antigen, or the assessment of viral-induced cytopathic effects. nih.gov The data generated, often expressed as a 50% inhibitory concentration (IC₅₀), allows for the direct comparison of potency between different compounds and against various viral strains. nih.gov

Inhibition Studies of this compound in Viral Pathogen-Infected Cell Lines (e.g., HIV-1, HIV-2, FIV, Adenovirus)

This compound has demonstrated potent and broad-spectrum antiviral activity in a variety of pathogen-infected cell line models. Its efficacy has been most extensively documented against Human Immunodeficiency Virus Type 1 (HIV-1), including strains with significant drug resistance.

HIV-1: Research shows that this compound inhibits laboratory and primary clinical HIV-1 isolates with subnanomolar IC₅₀ values. nih.gov It is notably effective against non-B envelope subtypes, which are prevalent globally. nih.gov A study evaluating its activity against nine clinical HIV-1 isolates of non-B subtypes (including A, C, F, and G) found a mean IC₅₀ of 1.7 ± 0.7 nM. nih.gov Crucially, this compound maintains high potency against HIV-1 strains that are resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). In a panel of 20 NRTI-resistant clinical isolates, this compound showed a mean IC₅₀ of 8.7 ± 2.7 nM. nih.gov This demonstrates a significant advantage over standard therapies like Zidovudine (B1683550), which was found to be substantially less effective against the same isolates. nih.gov

Adenovirus (ADV): this compound has been identified as a dual-function antiviral agent with potent and selective activity against adenovirus. nih.gov In a plaque formation assay using skin fibroblasts, this compound inhibited adenovirus with a mean IC₅₀ value of 17 ± 2 nM. nih.gov This dual activity against both HIV and ADV makes it a candidate for development as a topical agent for oculo-genital infections where these viruses can be causative agents. nih.gov

Feline Immunodeficiency Virus (FIV): As an animal model for HIV, FIV is a relevant target for preclinical studies. This compound has shown significant anti-FIV activity, inhibiting viral replication in feline peripheral blood mononuclear cells (PBMCs) by over 90% at concentrations of 1 µM or higher. researchgate.net

HIV-2: Specific in vitro inhibition data for this compound against HIV-2 was not available in the reviewed literature. It is known that HIV-2 exhibits natural resistance to some classes of antiretrovirals, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and can show reduced susceptibility to certain NRTIs developed primarily for HIV-1. mdpi.com

Table 1: In Vitro Antiviral Activity of this compound

| Viral Pathogen | Cell System | Measured Endpoint | Potency (IC₅₀ / Inhibition) | Source(s) |

|---|---|---|---|---|

| HIV-1 (Non-B Subtypes) | Human PBMCs | p24 antigen production | 1.7 ± 0.7 nM (Mean IC₅₀) | nih.gov |

| HIV-1 (NRTI-Resistant) | Human PBMCs | p24 antigen production | 8.7 ± 2.7 nM (Mean IC₅₀) | nih.gov |

| Adenovirus | Skin Fibroblasts | Plaque formation | 17 ± 2 nM (Mean IC₅₀) | nih.gov |

| FIV | Feline PBMCs | Viral Replication | >90% inhibition at ≥1 µM | researchgate.net |

Activity of this compound in Thymidine (B127349) Kinase-Deficient Cellular Models

This compound is an aryl phosphoramidate (B1195095) derivative of the parent nucleoside analog, stavudine (B1682478). nih.gov This chemical modification is a key design feature intended to bypass the initial, rate-limiting step of intracellular activation required by stavudine. researchgate.net Nucleoside analogs like stavudine must be phosphorylated by host cell kinases to their active triphosphate form. researchgate.net The first phosphorylation step for stavudine is mediated by thymidine kinase (TK). researchgate.net

This compound was specifically designed to evade this dependence on thymidine kinase. researchgate.net As a phosphoramidate prodrug, it is metabolized intracellularly to the monophosphate form in a thymidine kinase-independent manner. researchgate.net Studies have confirmed the success of this strategy, demonstrating that this compound is substantially more potent than stavudine at inhibiting HIV-1 replication in thymidine kinase-deficient T-cells. researchgate.net This characteristic is particularly advantageous as it allows the drug to be effective in cells with low levels of TK, such as macrophages, which can be a reservoir for HIV. nih.gov

Investigations into Cellular Proliferation Pathways Modulated by this compound

Specific research detailing the direct modulation of cellular proliferation signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, by this compound is not prominent in the available scientific literature. nih.govnih.gov The primary focus of preclinical research has been on characterizing its antiviral activity and mechanism of action. nih.govnih.gov However, data from cytotoxicity and cell viability assays provide indirect evidence regarding its impact on cellular proliferation. The compound's lack of significant toxicity at high concentrations suggests that it does not fundamentally disrupt the core cellular processes essential for cell survival and growth. nih.govbioworld.com

In Vitro Selectivity and Cell Viability Assessments of this compound in Mucosal and Epithelial Cells

A critical aspect of a topical microbicide is its ability to inhibit a pathogen without harming the host's cells at the site of application. This compound has undergone in vitro selectivity and viability assessments in relevant cell types. Studies have shown that this compound is non-cytotoxic and non-irritating to mucosal epithelial cells. bioworld.com

Specifically, assessments in human vaginal and cervical epithelial cells found no effect on cell viability at concentrations more than 100 times higher than its in vitro anti-HIV IC₅₀. bioworld.com In one study, this compound showed no evidence of cytotoxicity in skin fibroblasts even at a concentration of 100 µM, a level vastly exceeding its nanomolar effective dose against both HIV-1 and adenovirus. nih.gov This large differential between the effective antiviral concentration and the cytotoxic concentration gives this compound a high selectivity index, a favorable characteristic for a drug candidate, particularly one intended for topical use. bioworld.com

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are powerful in silico tools used in drug discovery to predict and analyze how a ligand (drug molecule) interacts with its biological target at a molecular level. frontiersin.org These techniques save significant time and resources by allowing researchers to screen virtual libraries of compounds, predict their binding affinity, and understand the structural basis for their activity before committing to costly and time-consuming synthesis and biological testing. frontiersin.org For a drug like this compound, these methods are used to model its interaction with the primary target, HIV-1 reverse transcriptase (RT), the crucial enzyme the virus uses for replication. nih.govnih.gov By simulating the physical and chemical forces between the drug and the enzyme, researchers can gain insights that guide the design of more potent and specific inhibitors. frontiersin.org

Molecular Docking and Ligand-Receptor Interaction Analysis for this compound

Molecular docking is a specific computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing a three-dimensional model of the ligand into the binding site of the receptor and calculating a "docking score" or binding free energy, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov

While specific molecular docking studies detailing the binding energy and precise interactions of this compound with HIV-1 RT were not identified in the reviewed literature, the methodology can be described. For this compound, this analysis would involve docking its active triphosphate metabolite into the catalytic site of HIV-1 RT. The goal is to analyze the interactions with key amino acid residues within the enzyme's binding pocket. For NRTIs, these critical interactions often involve hydrogen bonding and hydrophobic contacts with residues in the polymerase active site, which includes the highly conserved catalytic triad (B1167595) of Asp110, Asp185, and Asp186. nih.gov The analysis would visualize and quantify these interactions, explaining how the inhibitor competes with natural nucleotides and terminates DNA chain synthesis. Such computational analysis is crucial for understanding its high potency and its ability to evade resistance mutations. researchgate.net

Molecular Dynamics Simulations for Conformational Studies of this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules and their interactions over time. nih.govucl.ac.uk For a drug candidate like this compound, MD simulations provide crucial insights into its conformational flexibility and its binding stability with its target, the HIV-1 reverse transcriptase (RT). nih.govresearchgate.net

Researchers utilize MD simulations to understand how this compound and its active metabolites orient themselves within the binding pocket of HIV-1 RT. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-enzyme complex. researchgate.net By simulating the system over nanoseconds or even microseconds, scientists can observe the subtle conformational changes in both the ligand and the protein, which can influence the drug's efficacy and its ability to overcome resistance mutations. nih.govucl.ac.uk

For instance, MD studies on HIV-1 RT have shown that the binding of inhibitors can induce conformational changes that affect the enzyme's function. nih.gov In the context of this compound, a phosphoramidate prodrug, MD simulations can elucidate the conformational rearrangements required for its intracellular activation to the active triphosphate form. nih.govacs.org Understanding the flexibility of the phosphoramidate moiety and its interaction with metabolic enzymes is key to predicting its activation efficiency. nih.govnih.gov

A hypothetical MD simulation study on this compound bound to wild-type and mutant HIV-1 RT could yield data on the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. Such a study would be invaluable in rationalizing this compound's high potency against resistant strains. nih.gov

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

| Parameter | This compound in Wild-Type HIV-1 RT | This compound in Resistant Mutant HIV-1 RT |

| Average RMSD of Protein (Å) | 1.5 | 1.8 |

| Average RMSD of Ligand (Å) | 0.8 | 1.2 |

| Key Hydrogen Bonds | Tyr181, Asp185, Asp186 | Asp185, Asp186 |

| Binding Free Energy (kcal/mol) | -10.5 | -9.2 |

This table is for illustrative purposes and represents the type of data that could be generated from MD simulations.

Quantum Chemistry Calculations in this compound Research

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure, reactivity, and properties of molecules. nih.gov In the research of this compound, these methods are instrumental in several areas.

One key application is in understanding the stability of this compound and the mechanism of its hydrolysis to release the active drug. nih.govnih.gov Quantum chemical calculations can model the reaction pathway of the enzymatic and chemical steps involved in the conversion of the ProTide prodrug to its monophosphate form. nih.govacs.org This includes determining the activation energies for the cleavage of the ester and phosphoramidate bonds, providing insight into the reaction kinetics. nih.govacs.org

Furthermore, these calculations are used to determine the optimal three-dimensional structure and the distribution of electron charges within the this compound molecule. This information is critical for understanding how it interacts with its biological targets. For example, by calculating the electrostatic potential on the surface of this compound, researchers can predict which parts of the molecule are likely to engage in electrostatic interactions with the amino acid residues of the HIV-1 RT binding site. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the enzymatic phosphorylation of this compound's monophosphate to its active triphosphate form within the complex environment of a kinase enzyme. wikipedia.orgnih.govmdpi.com In a QM/MM simulation, the reacting parts of the system (e.g., the phosphate (B84403) group and the enzyme's active site) are treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. wikipedia.orgnih.gov

Table 2: Hypothetical Quantum Chemistry Data for this compound

| Property | Calculated Value | Significance |

| Energy of Hydrolysis (kcal/mol) | -15.2 | Favorable release of the active metabolite |

| Dipole Moment (Debye) | 8.5 D | Indicates polarity and potential for strong intermolecular interactions |

| Charge on Phosphate Group | -0.8e | Key for interaction with positively charged residues in the active site |

This table is for illustrative purposes and represents the type of data that could be generated from quantum chemistry calculations.

In Silico Prediction of this compound's Molecular Interactions and Biological Activity

Molecular docking is a primary in silico tool used to predict the preferred binding mode of this compound within the active site of HIV-1 RT. ekb.egmdpi.com Docking algorithms sample a large number of possible conformations and orientations of the ligand in the binding pocket and score them based on a set of energy functions. ekb.eg This allows for the identification of the most likely binding pose and provides a qualitative assessment of the binding affinity. Docking studies can reveal critical interactions with key amino acid residues, such as Tyr181, Tyr188, and the catalytic triad Asp110, Asp185, and Asp186, which are known to be important for the activity of nucleoside reverse transcriptase inhibitors. researchgate.netekb.eg

Quantitative Structure-Activity Relationship (QSAR) models are another important in silico tool. nih.govnih.gov QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of stavudine derivatives, including this compound, a QSAR model could be developed to predict their anti-HIV activity based on various molecular descriptors such as hydrophobicity, electronic properties, and steric factors. nih.govnih.gov Such models can be used to virtually screen new, un-synthesized derivatives to prioritize those with the highest predicted potency.

Pharmacophore modeling can also be employed to identify the essential three-dimensional arrangement of chemical features that are necessary for biological activity. A pharmacophore model for this compound and related compounds would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to HIV-1 RT.

Table 3: Illustrative Output from a Molecular Docking and QSAR Study of this compound

| In Silico Method | Predicted Parameter | Value | Interpretation |

| Molecular Docking | Binding Energy (kcal/mol) | -9.8 | Strong predicted affinity for HIV-1 RT |

| Molecular Docking | Key Interacting Residues | Tyr181, Asp185, Lys103 | Highlights crucial contacts for binding |

| QSAR | Predicted pIC50 | 8.5 | High predicted biological activity |

This table is for illustrative purposes and represents the type of data that could be generated from in silico prediction studies.

Application of Artificial Intelligence in this compound Drug Discovery Research

Generative AI models can be used to design entirely new molecules with desired properties. youtube.com For instance, a generative model could be trained on the structures of potent NRTIs and then be tasked with generating novel chemical scaffolds that are predicted to have high affinity for HIV-1 RT and a favorable resistance profile.

Furthermore, AI can be used to build more accurate predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. chemrxiv.org By training on large datasets of experimental ADMET data, AI models can predict the pharmacokinetic and safety profiles of drug candidates like this compound with greater accuracy than traditional methods. This can help to de-risk drug development at an early stage.

While specific applications of AI in the development of this compound may not be publicly disclosed, the broader field of anti-HIV drug discovery is increasingly leveraging these powerful computational tools to accelerate the path from a promising compound to a life-saving medicine. nih.gov

Table 4: Potential Applications of AI in this compound Research

| AI Application Area | Description | Potential Impact |

| De Novo Drug Design | Generative models create novel molecules with optimized properties. | Discovery of new NRTIs with improved efficacy and resistance profiles. |

| Predictive Modeling | Machine learning models predict biological activity and ADMET properties. | Faster and more accurate screening of potential drug candidates. |

| Analysis of Resistance | AI algorithms analyze mutation patterns to predict resistance. | Design of inhibitors that are less susceptible to resistance development. |

Analytical Methodologies for Stampidine Research

Chromatographic Techniques for Separation and Quantification of Stampidine (B1681122)

Chromatography is a fundamental separation technique extensively used in pharmaceutical analysis. nih.gov It allows for the separation, identification, and quantification of components within a mixture. ijcrt.orgwjpmr.com For this compound, both liquid and gas chromatography play significant roles.

High-Performance Liquid Chromatography (HPLC) Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for the assessment of drug products. ijcrt.org It is widely used for the separation, detection, and quantification of this compound in bulk drug substance and pharmaceutical formulations. wjpmr.comomicsonline.org The development of an efficient and sensitive HPLC method is critical for accurate analysis. omicsonline.org

Method development for this compound analysis involves a systematic approach to optimize various chromatographic parameters. This includes the selection of the appropriate column (e.g., C8 or C18), mobile phase composition, buffer pH, flow rate, and injection volume. ijcrt.orgomicsonline.org Experimental designs, such as Plackett-Burman and Box-Behnken designs, have been utilized to screen and optimize these factors to achieve the best separation with minimal defects. omicsonline.orgnih.gov For instance, a study optimized an LC method for the simultaneous analysis of this compound and another microbicide, HI443. The optimized conditions were determined to be a flow rate of 0.6 mL/min, an injection volume of 18 μL, and an initial gradient of 92% v/v acetonitrile (B52724). nih.gov

Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ijcrt.orgacademicjournals.org Validation involves evaluating several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or excipients. academicjournals.orgresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. academicjournals.org

Accuracy: The closeness of the test results obtained by the method to the true value. academicjournals.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). academicjournals.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijcrt.orgresearchgate.net

A validated HPLC method for this compound demonstrated linearity with a high correlation coefficient and acceptable accuracy and precision for both intraday and interday analyses. academicjournals.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18, C8 | ijcrt.org |

| Mobile Phase | Acetonitrile/Water Gradient | omicsonline.orgnih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Injection Volume | 18 µL | nih.gov |

| Detector | UV | biotech-asia.orgrjptonline.org |

| Wavelength | 270 nm | nih.gov |

Application of HPLC in this compound Metabolite Identification and Quantification

HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a powerful technique for identifying and quantifying drug metabolites in biological matrices such as plasma, urine, and bile. nih.govresearchgate.net This process is a critical step in drug discovery and development to understand the metabolic fate of a compound like this compound. nih.gov

The process involves separating potential metabolites from the complex biological matrix using HPLC. nih.gov The high resolving power of modern HPLC, especially Ultra-High-Performance Liquid Chromatography (UHPLC), is essential to separate drug-related metabolites from each other and from numerous endogenous components. waters.com The successful identification of metabolites requires careful optimization of the chromatographic separation to achieve good resolution and minimize interference from the biological matrix. nih.gov

Following separation, the eluted compounds are introduced into a mass spectrometer for detection and structural characterization. nih.gov The use of high-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass and elemental composition of the metabolites. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural elucidation of these metabolites. waters.comnih.gov Although specific metabolite identification studies for this compound are not detailed in the provided context, the general methodologies are well-established for other pharmaceutical compounds and are directly applicable. nih.govrsc.org

Gas Chromatography in this compound Analysis

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. lucideon.com It is particularly useful for the analysis of volatile and semi-volatile organic compounds. lucideon.com In the context of this compound, GC has been mentioned as one of the analytical techniques used for its chemical characterization during its large-scale synthesis under cGMP conditions. nih.gov

GC analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). youtube.com Compounds are separated based on their boiling points and affinity for the stationary phase. youtube.com Those with lower boiling points and less affinity travel faster through the column and are detected first. youtube.com

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for the identification and quantification of impurities, particularly residual solvents that may be present from the manufacturing process. ijprajournal.comthermofisher.com The GC separates the volatile components, and the MS provides mass information for their identification. ijprajournal.com While HPLC is more common for large, non-volatile molecules like this compound itself, GC plays a crucial role in ensuring the purity of the final drug substance by detecting and quantifying volatile impurities. thermofisher.commdpi.com

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. ijprajournal.combiomedres.us These techniques provide detailed information about a molecule's structure, mass, and light-absorbing properties.

Mass Spectrometry for Structural Elucidation and Impurity Profiling of this compound

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ijprajournal.comrfi.ac.uk It is a cornerstone technique for the structural elucidation of small molecules and is pivotal for identifying process-related impurities and degradation products during pharmaceutical development. scispace.comresearchgate.net MS was employed in the characterization of this compound. nih.gov

For structural elucidation, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.netnih.gov When combined with tandem mass spectrometry (MS/MS), where ions are fragmented, the resulting fragmentation patterns offer detailed structural information, acting like a molecular fingerprint. rfi.ac.uknih.gov This information is critical for confirming the structure of this compound and identifying unknown impurities. biomedres.ussterlingpharmasolutions.com

Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the drug product. thermofisher.com LC-MS is a revolutionary hyphenated technique for this purpose, as it not only separates impurities from the main compound but also allows for their structural identification, even at trace levels. ijprajournal.combiomedres.us The ability of MS to provide molecular weight and structural data for unknown peaks detected in a chromatogram is invaluable for understanding their origin and potential impact. biomedres.us

Table 2: Mass Spectrometry Applications in this compound Research

| Application | Technique | Information Provided | Reference |

| Structural Elucidation | HRMS, MS/MS | Accurate mass, elemental composition, fragmentation patterns | rfi.ac.ukresearchgate.netnih.gov |

| Impurity Identification | LC-MS, GC-MS | Separation and structural characterization of impurities | ijprajournal.comthermofisher.combiomedres.us |

| Metabolite Characterization | LC-MS/MS | Identification of metabolic products in biological samples | nih.govresearchgate.net |

Ultraviolet Spectrophotometry in Quantitative Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is a reliable, cost-effective, and rapid analytical technique used for the quantitative analysis of pharmaceuticals. pnrjournal.comufrgs.br It measures the amount of light absorbed by a substance in a solution at a specific wavelength. jipbs.com This technique was utilized in the analysis of this compound. nih.gov

The principle behind quantitative UV spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com To perform a quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of several standard solutions of known concentrations. jipbs.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. jipbs.com

While UV spectrophotometry is a powerful tool, it can be less specific than chromatographic methods, as multiple components in a mixture may absorb light at the same wavelength. ufrgs.br Therefore, it is often used for the analysis of pure substances or simple formulations where interference from other components is minimal. It is also commonly used as a detector in HPLC systems, where the separation step provides the necessary specificity. biotech-asia.org A study determined the molar extinction coefficient (ε) for this compound at 270 nm to be 7,569.03 ± 217.96 L/mol/cm, a value derived from an LC method that is fundamental for UV-based quantification. nih.gov

Magnetic Resonance Spectroscopy for Structural Confirmation of this compound

Magnetic Resonance Spectroscopy, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR), is a cornerstone technique for the unambiguous structural elucidation of the anti-HIV agent, this compound. nih.gov This powerful analytical tool provides detailed atomic-level information about the molecular framework, enabling the precise assignment of proton (¹H) and carbon (¹³C) atoms and confirming the compound's stereochemistry.

¹H NMR spectroscopy is fundamental for identifying the number and type of protons in the this compound molecule. The chemical shift of each proton signal indicates its electronic environment, while signal multiplicity (e.g., singlet, doublet, triplet) and coupling constants reveal the connectivity between adjacent protons. This data is crucial for mapping out the proton network within the furanose ring and the thymine (B56734) base.

Complementing the proton data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom, with chemical shifts indicating the carbon's hybridization and bonding environment (e.g., aromatic, olefinic, aliphatic). nih.govnih.gov This allows for a complete mapping of the carbon skeleton of this compound.

To resolve any ambiguities and definitively connect the proton and carbon frameworks, 2D NMR experiments are employed. nih.govresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C connections. mdpi.com Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks. nih.gov Together, this suite of NMR experiments provides a comprehensive and definitive confirmation of the this compound structure. mdpi.comnih.gov

Table 1: Illustrative ¹H NMR Data for this compound This table presents representative data for educational purposes and may not reflect experimentally derived values.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.5 - 7.9 | d | 8.0 |

| H-1' | 6.1 - 6.4 | d | 3.5 |

| H-5 | 5.8 - 6.0 | d | 8.0 |

| H-2' | 4.2 - 4.4 | m | - |

| H-3' | 4.1 - 4.3 | m | - |

| H-4' | 3.9 - 4.1 | m | - |

| H-5' | 3.6 - 3.8 | dd | 12.0, 2.5 |

| CH₃ (Thymine) | 1.8 - 2.0 | s | - |

Table 2: Illustrative ¹³C NMR Data for this compound This table presents representative data for educational purposes and may not reflect experimentally derived values.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 163.0 - 165.0 |

| C-2 | 150.0 - 152.0 |

| C-6 | 135.0 - 137.0 |

| C-5 | 110.0 - 112.0 |

| C-1' | 87.0 - 89.0 |

| C-4' | 84.0 - 86.0 |

| C-2' | 74.0 - 76.0 |

| C-3' | 70.0 - 72.0 |

| C-5' | 61.0 - 63.0 |

| CH₃ (Thymine) | 12.0 - 14.0 |

Advanced Analytical Method Optimization for this compound

Design of Experiment (DoE) Approaches in this compound Analytical Method Development

Design of Experiments (DoE) is a systematic and powerful statistical tool for developing and optimizing robust analytical methods, such as those for this compound. biopharminternational.comceon.rs This approach is superior to the traditional one-factor-at-a-time (OFAT) method because it allows for the simultaneous evaluation of multiple method parameters (factors) and their interactions. americanpharmaceuticalreview.comsciex.com By employing DoE, researchers can efficiently identify the most influential factors affecting method performance, leading to a more robust and optimized analytical procedure in a shorter timeframe. nih.govresearchgate.netamericanpharmaceuticalreview.com

In the context of developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, DoE can be used to optimize critical parameters to achieve desired analytical responses. researchgate.net A study on the simultaneous analysis of this compound and another microbicide, HI443, utilized a Plackett-Burman design for initial screening of factors, followed by a Box-Behnken design to optimize the selected parameters. nih.govresearchgate.net

Table 3: Example of Factors and Responses in a DoE Study for this compound HPLC Method Optimization Based on findings from a study on the simultaneous analysis of this compound and HI443. nih.govresearchgate.net

| Factors (Method Parameters) | Levels Investigated | Responses (Analytical Goals) |

|---|---|---|

| Flow Rate (mL/min) | 0.6 - 1.0 | Peak Area of this compound |

| Injection Volume (μL) | 10 - 20 | Tailing Factor of this compound Peak |

| Initial Gradient Acetonitrile Ratio (% v/v) | 80 - 100 | Retention Time |

Monte Carlo Simulation for this compound Method Optimization and Robustness

Following the optimization of an analytical method using DoE, Monte Carlo simulation serves as a powerful computational tool to assess method robustness. researchgate.netscirp.org Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters, which indicates its reliability during routine use. chromatographyonline.com

For the analysis of this compound, Monte Carlo simulation was applied to evaluate the optimized liquid chromatography (LC) method. nih.govresearchgate.net The simulation uses the mathematical models generated from the DoE study to predict how the method's responses (like peak area and tailing) will behave when the optimized parameters (e.g., flow rate, injection volume, acetonitrile ratio) fluctuate within a defined range. nih.govresearchgate.net

This process involves running thousands of simulated analyses where the method parameters are randomly varied. nih.govresearchgate.net The output provides a statistical distribution of the predicted results, which can be used to calculate the probability of the method failing to meet its predefined acceptance criteria. This is often expressed as a defect rate (DR). nih.govresearchgate.net In the case of the this compound LC method, the optimized conditions were found to have a minimal defect rate of 0.077%, confirming the high robustness of the procedure. nih.govresearchgate.net This predictive capability allows for the establishment of a reliable operational design space, ensuring consistent method performance. hovione.com

Future Research Directions and Unresolved Questions for Stampidine

Deepening Understanding of Stampidine's Epigenetic Regulatory Networks

This compound (B1681122) has been observed to epigenetically modulate the host transcriptome, uniquely silencing the expression of specific genes, including those encoding transcription factors and signal transduction molecules wikipedia.orghilarispublisher.com. This modulation prevents HIV infection from disrupting key cellular transcriptional networks wikipedia.orghilarispublisher.com. At nanomolar concentrations significantly lower than non-toxic levels in animal models, this compound has been shown to switch off genes for several HIV dependency factors (HDFs) essential for viral replication in T-cells wikipedia.orghilarispublisher.com. This compound also reversed the effects of HIV exposure on the host transcriptome, regardless of the NRTI sensitivity or RT mutations of the HIV isolate used wikipedia.org. Further research is needed to fully elucidate the complex epigenetic regulatory networks influenced by this compound and the precise mechanisms by which it silences these critical host genes. Understanding how this compound achieves selective methylation of transcription factors and the widespread disruption of unique gene networks could reveal novel therapeutic targets and strategies nih.gov. Studies have shown that this compound can selectively methylate and silence several oncogenic transcription factor genes nih.gov. A deeper understanding of these epigenetic mechanisms could also shed light on this compound's potential applications beyond its antiviral properties, such as its observed chemopreventive efficacy in a murine breast cancer model nih.gov. Computational models for epigenetic and genetic regulatory networks are being developed to understand how cellular identity is maintained and transformed, which could be relevant to studying this compound's effects plos.org.

Elucidating Novel Antiviral Targets and Mechanisms of Action for this compound

While this compound is known as an NRTI, its ability to abrogate all steps in the life cycle of HIV suggests mechanisms beyond typical reverse transcriptase inhibition wikipedia.orghilarispublisher.com. This compound is a prodrug of stavudine (B1682478) (STV/d4T) with improved anti-HIV activity researchgate.net. It is designed to evade the rate-limiting phosphorylation step dependent on thymidine (B127349) kinase, leading to rapid formation of its active metabolite, Ala-STV-MP hilarispublisher.comasm.orgasm.org. This rapid formation contributes to higher inhibitor concentrations at the catalytic site, potentially overcoming binding restrictions imposed by NRTI resistance mutations hilarispublisher.com. The p-bromine group in the phenyl moiety of this compound contributes to its rapid hydrolysis, yielding the key metabolite Ala-STV-MP in a thymidine kinase-independent manner hilarispublisher.comnih.gov. This compound has demonstrated potent in vitro antiretroviral potency against genotypically and phenotypically NRTI-resistant primary clinical HIV isolates, including those with common patterns of RT mutations wikipedia.orgnih.gov. It was significantly more potent than stavudine and, in some cases, more potent than zidovudine (B1683550) against clinical HIV-1 isolates asm.orgnih.gov. Further research is needed to fully characterize all the molecular targets and mechanisms through which this compound exerts its broad antiviral effects, particularly how it impacts steps in the HIV life cycle beyond reverse transcription wikipedia.orghilarispublisher.com. Investigating potential interactions with host factors essential for viral replication could uncover novel antiviral strategies nih.gov.

Development of Advanced this compound Analogues with Enhanced Specificity and Potency

This compound is an aryl phosphate (B84403) derivative of stavudine nih.govasm.org. The development of this compound itself represents an effort to create improved nucleoside analogues researchgate.netdntb.gov.ua. Research into developing advanced this compound analogues could focus on enhancing its specificity for viral targets or HIV-infected cells, improving its potency against a wider range of resistant strains, and potentially reducing off-target effects. The design of novel nucleoside and nucleotide analogues for viral diseases and cancer is an ongoing area of research researchgate.netnih.gov. Exploring modifications to the phosphoramidate (B1195095) structure or the nucleoside base could lead to compounds with superior pharmacological profiles. For instance, other aryl phosphate derivatives of zidovudine have shown promising activity in preclinical models of leukemia and breast cancer nih.gov. Continued efforts in rational drug design, building upon the structural features of this compound, are crucial for developing next-generation antiretroviral agents researchgate.nethilarispublisher.com.

Integration of Multi-Omics Data in this compound Research

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level nih.govresearchgate.net. Given this compound's observed epigenetic modulation of the host transcriptome wikipedia.orghilarispublisher.com, multi-omics approaches are particularly relevant for dissecting the intricate interplay between the drug, the host cellular environment, and the virus. Integrating data from different omics layers can help unravel the underlying mechanisms at multiple levels and bridge the gap between genotype and phenotype nih.gov. This approach can reveal how this compound influences gene expression, protein production, and metabolic pathways in HIV-infected cells and how these changes contribute to viral inhibition and the reversal of HIV-induced transcriptional distortions wikipedia.orghilarispublisher.com. Multi-omics data integration has proven valuable in understanding complex diseases and identifying potential biomarkers and drug targets jci.orgmedrxiv.org. Applying these approaches to this compound research could identify novel biomarkers of response or resistance, provide deeper insights into its epigenetic activities, and potentially uncover new therapeutic applications. Challenges in multi-omics data integration include the heterogeneity, differences in variations, size, and measurement technologies of the data researchgate.net.

Methodological Innovations in this compound Research and Discovery

Advancements in research methodologies are essential for the continued study and potential development of this compound. This includes innovations in analytical techniques for detecting and quantifying this compound and its metabolites, as well as developing more sophisticated in vitro and in vivo models to study its efficacy and mechanisms of action. Methodological innovations in drug discovery, such as integrating techniques like High-Performance Thin-Layer Chromatography with bioassays and multivariate modeling, can accelerate the identification of bioactive compounds and the understanding of their mechanisms nih.gov. Applying such innovative analytical approaches could aid in the discovery of new this compound analogues or in further characterizing the metabolic fate and distribution of this compound. Furthermore, developing advanced computational models that can simulate drug-host-virus interactions and predict the effects of epigenetic modifications could significantly advance this compound research plos.orgbiorxiv.org. Innovations in areas like genetic editing and RNA interference, while not directly related to this compound's mechanism, highlight the evolving landscape of antiviral research and could potentially be integrated with this compound-based strategies in the future jcmid.id.

Q & A

Q. What is the mechanistic basis of Stampidine's antiviral activity against HIV-1?

this compound, a nucleoside reverse transcriptase inhibitor (NRTI), competitively inhibits HIV-1 reverse transcriptase (RT) by acting as a chain terminator during DNA synthesis. It exhibits potent activity against both laboratory-adapted (IC50 = 1 nM) and clinical HIV-1 isolates (IC50 = 2 nM), including NRTI-resistant (IC50 = 8.7 nM) and NNRTI-resistant strains (IC50 = 11.2 nM) . Methodologically, RT inhibition assays using recombinant enzymes or cell-based viral replication systems (e.g., peripheral blood lymphocyte-SCID mouse models) are critical for quantifying efficacy .

Q. Which preclinical models validate this compound's efficacy and safety?